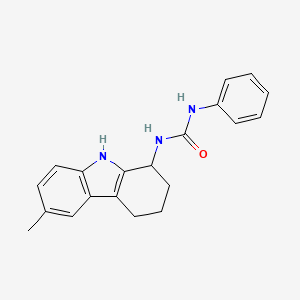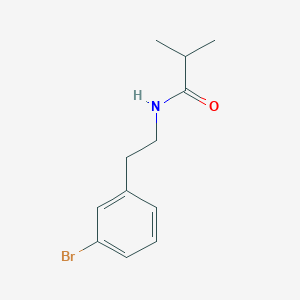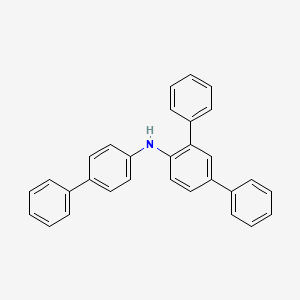
2,4-diphenyl-N-(4-phenylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine is an organic compound that features a complex aromatic structure. This compound consists of a biphenyl group and a terphenyl group connected through an amine linkage. The presence of multiple aromatic rings in its structure makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine typically involves the following steps:
Formation of Biphenyl and Terphenyl Precursors: The biphenyl and terphenyl precursors are synthesized through standard aromatic substitution reactions.
Amine Linkage Formation: The biphenyl and terphenyl precursors are then coupled using an amination reaction. This can be achieved through a Buchwald-Hartwig amination, where palladium catalysts and ligands are used to facilitate the formation of the carbon-nitrogen bond.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for purification and quality control ensures consistency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid)
Major Products
Oxidation: Quinones
Reduction: Reduced aromatic amines
Substitution: Halogenated or nitrated aromatic compounds
Applications De Recherche Scientifique
N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in the design of small-molecule inhibitors for various biological targets.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The aromatic rings in its structure allow for π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: Consists of two connected phenyl rings and is used as a starting material for the synthesis of more complex compounds.
Terphenyl: Contains three connected phenyl rings and is used in the production of polychlorinated terphenyls and other advanced materials.
Uniqueness
N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine is unique due to its combination of biphenyl and terphenyl groups connected through an amine linkage. This structure provides a unique set of chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C30H23N |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
2,4-diphenyl-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C30H23N/c1-4-10-23(11-5-1)25-16-19-28(20-17-25)31-30-21-18-27(24-12-6-2-7-13-24)22-29(30)26-14-8-3-9-15-26/h1-22,31H |
Clé InChI |
KIHBHETWBSJUJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=C(C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-9H-dipyrido[2,3-b;4',3'-d]pyrrole-6-carboxylic acid](/img/structure/B8546871.png)
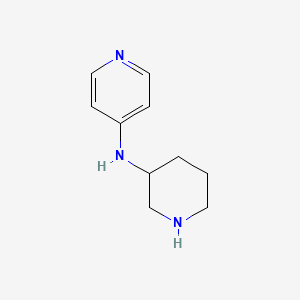
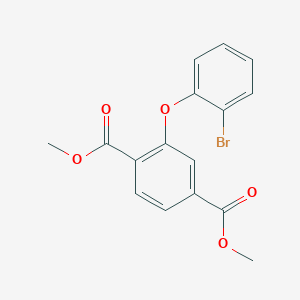

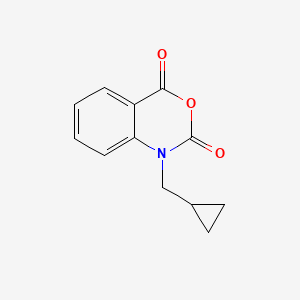
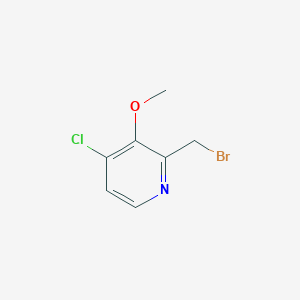
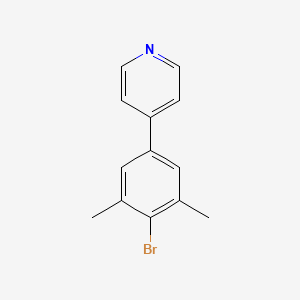
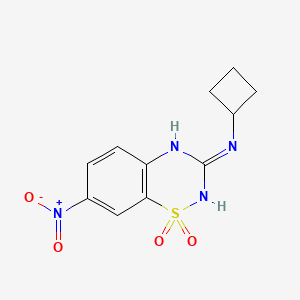
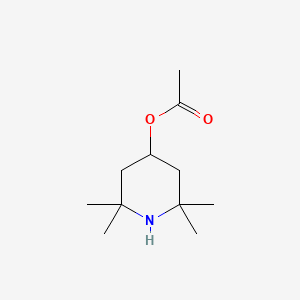
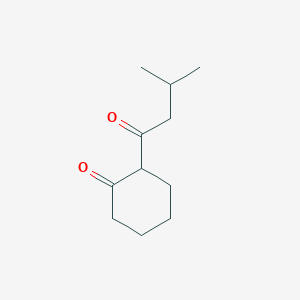
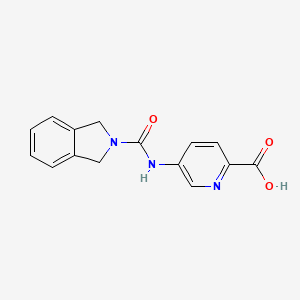
![4,4'-[Oxybis(methylene)]dibenzonitrile](/img/structure/B8546936.png)
